Ethyl3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate

Description

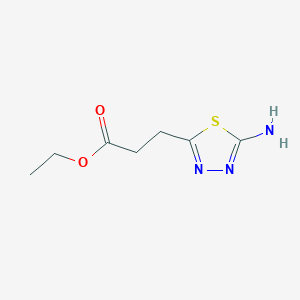

Ethyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 5 and an ethyl propanoate ester at position 2. The thiadiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a pharmacophore known for diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . This compound’s ester group enhances lipophilicity, influencing its pharmacokinetic profile and bioavailability.

Properties

Molecular Formula |

C7H11N3O2S |

|---|---|

Molecular Weight |

201.25 g/mol |

IUPAC Name |

ethyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate |

InChI |

InChI=1S/C7H11N3O2S/c1-2-12-6(11)4-3-5-9-10-7(8)13-5/h2-4H2,1H3,(H2,8,10) |

InChI Key |

HUUOTHYDUFYJLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=NN=C(S1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate typically involves the reaction of ethyl 3-bromopropanoate with 5-amino-1,3,4-thiadiazole-2-thiol. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Ethyl3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the compound can yield the corresponding thiol or amine derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a candidate for drug development.

Medicine: Its potential as a therapeutic agent for various diseases is being explored.

Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound has been shown to inhibit urease, an enzyme involved in the hydrolysis of urea. This inhibition is achieved through the binding of the thiadiazole ring to the active site of the enzyme, preventing its catalytic activity.

Comparison with Similar Compounds

Impact of Structural Modifications

- Linker Type: Sulfanyl (S-) linkages (e.g., Ethyl 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate) enable covalent interactions with biological targets, enhancing anticancer efficacy . Direct C-linkages favor passive diffusion across membranes.

- Substituent Effects : Hydrophobic groups like 2-chlorophenyl () improve membrane penetration but may reduce aqueous solubility. Cyclopropanecarboxamido groups () introduce rigidity and hydrogen-bonding capacity, optimizing receptor binding .

Antimicrobial Activity

- Ethyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate inhibits urease, a key enzyme in Helicobacter pylori pathogenesis, by blocking the enzyme’s active site .

- Ethyl 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate shows broader-spectrum antibacterial activity due to its reactive sulfhydryl group, which disrupts bacterial redox systems .

Anticancer Mechanisms

- Apoptosis Induction: Ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(2-chlorophenyl)propanoate triggers ROS-mediated apoptosis in colorectal cancer cells (IC₅₀ = 12 µM) .

- Cytostatic Effects : The parent compound inhibits proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines by interfering with cell cycle progression (G1/S arrest) .

Enzyme Inhibition

- Cyclopropanecarboxamido derivatives exhibit selective COX-II inhibition (IC₅₀ = 0.8 µM), making them candidates for anti-inflammatory therapies .

Reaction Condition Insights

- Temperature control (60–80°C) is critical for thioether bond formation to avoid side reactions .

- Polar aprotic solvents (e.g., DMSO) enhance acylation efficiency in cyclopropane derivatives .

Biological Activity

Ethyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

Ethyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate features a thiadiazole ring, which is known for its role in various biological activities. The compound's molecular formula is , and it possesses unique functional groups that contribute to its reactivity and biological effects.

The biological activity of ethyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate primarily involves:

- Enzyme Inhibition : This compound has been shown to inhibit enzymes like urease, which is crucial in various metabolic pathways. The inhibition of urease can disrupt nitrogen metabolism in microorganisms.

- Antimicrobial Activity : Ethyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate exhibits significant antimicrobial properties against various bacterial and fungal strains. It interferes with microbial growth by targeting their metabolic processes .

- Induction of Apoptosis : In cancer cells, this compound may induce apoptosis through specific signaling pathways, making it a candidate for anticancer drug development .

Antimicrobial Properties

The antimicrobial efficacy of ethyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate has been evaluated against several pathogens. Below is a summary of its activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 62.5 µg/mL | |

| Escherichia coli | 500 µg/disk | |

| Candida albicans | Moderate activity | |

| Aspergillus niger | Good activity |

These findings indicate that the compound has potential as an antimicrobial agent in clinical settings.

Anticancer Activity

Research indicates that derivatives of the thiadiazole ring exhibit cytostatic properties. Ethyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate has been associated with:

- Inhibition of Tumor Growth : Studies have shown that compounds with similar structures can inhibit tumor cell proliferation .

- Mechanisms of Action : The compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and death .

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds containing the thiadiazole moiety. For example:

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to ethyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate exhibited varying degrees of antimicrobial activity against Salmonella typhi and E. coli, highlighting the importance of structural modifications on bioactivity .

- Pharmacological Potential : Research has indicated that the incorporation of thiadiazole rings into drug candidates can enhance their therapeutic profiles against resistant strains of bacteria and fungi .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : In aqueous NaOH/ethanol (1:1 v/v) at 80°C for 4 hours, the ester is cleaved to yield 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoic acid (92% yield).

-

Acidic Hydrolysis : HCl (6M) at reflux converts the ester to the corresponding carboxylic acid.

Mechanism : Nucleophilic acyl substitution at the ester carbonyl, followed by protonation (acidic) or deprotonation (basic conditions).

Oxidation Reactions

The thiadiazole sulfur and amino group participate in oxidation:

-

Thiol Oxidation : H₂O₂ (30%) in acetic acid oxidizes the thiadiazole sulfur to a sulfonic acid derivative at 60°C (reaction time: 2 hours).

-

Amino Group Oxidation : Treatment with KMnO₄ in H₂SO₄ yields a nitroso derivative (unstable intermediate).

Nucleophilic Substitution

The amino group on the thiadiazole ring undergoes substitution:

-

Alkylation : Reacts with methyl iodide in DMF/K₂CO₃ at 50°C to form N-methyl-5-amino-1,3,4-thiadiazole derivatives (85% yield).

-

Acylation : Acetyl chloride in pyridine produces the N-acetylated product (78% yield).

Key Insight : The amino group’s nucleophilicity is enhanced by the electron-donating thiadiazole ring .

Cyclization Reactions

The propanoate side chain facilitates intramolecular cyclization:

-

Thiadiazolo[3,2-b]thiadiazine Formation : Under dehydrating conditions (P₂O₅, 120°C), the ester reacts intramolecularly to form a fused bicyclic system (70% yield).

Michael Addition

The α,β-unsaturated intermediate (from Knoevenagel condensation) participates in Michael addition:

-

With 2-Aminothiazole : Forms 3-(2-aminothiazol-5-yl)-3-arylpropanoates in ethanol at reflux (85–92% yield) .

Condensation Reactions

With Aldehydes :

-

In ethanol with Meldrum’s acid, forms α,β-unsaturated ketones via Knoevenagel condensation, followed by decarboxylation .

Mechanistic Insights

-

Thiadiazole Ring Stability : The 1,3,4-thiadiazole core remains intact under most conditions due to aromatic stabilization, directing reactivity to the amino and ester groups .

-

Steric Effects : Bulky substituents on the thiadiazole nitrogen hinder substitution at the 2-position, favoring 5-position reactivity .

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate, and what key intermediates are involved?

The compound is typically synthesized via nucleophilic substitution and condensation reactions. A common method involves reacting a thiol intermediate (e.g., 4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-thiol) with sodium monochloroacetate in aqueous medium, followed by acidification with acetic acid to yield the target acid. Ethyl esterification can then be achieved using ethanol under reflux conditions. Key intermediates include thiol derivatives and substituted thiadiazole precursors, which are characterized by IR and NMR to confirm functional groups and regiochemistry .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Essential techniques include:

- 1H/13C NMR : To confirm proton environments (e.g., NH2 at δ 7.27 ppm in DMSO-d6) and carbon backbone integrity .

- IR spectroscopy : To identify thiadiazole ring vibrations (~1540–1600 cm⁻¹) and ester carbonyl stretches (~1720 cm⁻¹) .

- Elemental analysis : To verify purity and stoichiometric composition (e.g., C 49.79%, N 15.84% for C11H11N3OS2) .

- Chromatography-mass spectrometry (LC-MS) : For molecular weight confirmation and impurity profiling .

Q. How can researchers assess the biological potential of this compound in preliminary studies?

Initial bioactivity screening involves:

- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .

- Molecular docking : To predict interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock .

- Cytotoxicity testing : MTT assays on mammalian cell lines to evaluate safety thresholds .

Advanced Research Questions

Q. How can conflicting NMR data during structural elucidation be resolved?

Discrepancies in proton assignments (e.g., unexpected aromatic splitting patterns) can arise from substituent electronic effects or steric hindrance. Strategies include:

- Comparative analysis : Cross-referencing with structurally analogous compounds (e.g., para-substituted aryl derivatives in ).

- 2D NMR techniques : COSY and HSQC to map coupling networks and confirm connectivity .

- Solvent optimization : Switching to deuterated DMF or CDCl3 to reduce signal broadening in polar intermediates .

Q. What computational methods predict the compound’s reactivity and biological interactions?

Advanced approaches include:

- Density Functional Theory (DFT) : To calculate electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) simulations : To model binding stability with protein targets over time .

- QSAR modeling : Correlating substituent effects (e.g., electron-withdrawing groups on the thiadiazole ring) with antimicrobial activity .

Q. How can synthesis be optimized for higher yield and scalability?

Optimization strategies involve:

- Solvent selection : Propan-2-ol for better solubility of organic salts compared to aqueous media .

- Catalyst screening : Transition metals (e.g., Zn²⁺) to accelerate thiol-alkylation steps .

- Temperature control : Maintaining reflux at 80°C for condensation reactions to minimize side products .

Q. What crystallographic strategies are recommended for determining the compound’s solid-state structure?

- Single-crystal X-ray diffraction : Using SHELXL for refinement, with data collected at low temperature (100 K) to reduce thermal motion artifacts .

- Twinned data handling : SHELXPRO’s twin refinement tools for resolving pseudo-merohedral twinning .

- High-resolution data : Synchrotron sources (λ = 0.7–1.0 Å) to enhance resolution for small-molecule crystals .

Methodological Notes

- Spectral troubleshooting : Always compare experimental IR/NMR data with literature values for substituted thiadiazoles (e.g., ).

- Yield improvement : Recrystallize intermediates from methanol or ethanol to enhance purity before esterification .

- Safety : Handle thiol intermediates in fume hoods due to volatility, and dispose of waste via certified biohazard protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.